

# Head-to-head analysis of different antisense oligonucleotide chemistries for exon skipping

Author: BenchChem Technical Support Team. Date: December 2025



A Head-to-Head Analysis of Antisense Oligonucleotide Chemistries for Exon Skipping

#### Introduction

Antisense oligonucleotide (ASO)-mediated exon skipping is a promising therapeutic strategy for a range of genetic disorders, most notably Duchenne muscular dystrophy (DMD).[1][2][3] This approach utilizes short, synthetic nucleic acid analogues (ASOs) that bind to specific sequences within a pre-messenger RNA (pre-mRNA). This binding sterically hinders the splicing machinery, causing the targeted exon to be excluded from the final mature mRNA.[4][5] [6] For diseases like DMD, this can restore the reading frame, leading to the production of a truncated but partially functional protein.[2][7]

The therapeutic success of ASOs is critically dependent on their chemical composition. Modifications to the sugar, backbone, and nucleobases of the oligonucleotide are essential to enhance properties such as nuclease resistance, binding affinity to the target RNA, biodistribution, and cellular uptake, while minimizing toxicity.[8][9][10] This guide provides a head-to-head comparison of the most prominent ASO chemistries used for exon skipping, supported by experimental data from preclinical and clinical studies.

# Overview of Key Antisense Oligonucleotide Chemistries

#### Validation & Comparative





Several generations of ASO chemistries have been developed, each with distinct advantages and disadvantages. The most widely studied for exon skipping include:

- 2'-O-Methyl Phosphorothioate (2'-OMe-PS): This first-generation chemistry features a methyl group at the 2' position of the ribose sugar and a sulfur atom replacing a non-bridging oxygen in the phosphate backbone (phosphorothioate linkage).[4][11] The 2'-O-methyl modification increases binding affinity and nuclease resistance, while the phosphorothioate backbone enhances stability and protein binding, which reduces renal clearance.[7] Drisapersen is an example of a 2'-OMe-PS ASO developed for DMD.[1][2]
- Phosphorodiamidate Morpholino Oligomer (PMO): PMOs are charge-neutral ASOs with a
  morpholino ring instead of a ribose sugar and phosphorodiamidate linkages instead of a
  phosphate backbone.[10][11] This structure confers high resistance to nucleases and
  reduces off-target effects associated with charged backbones. Eteplirsen, an FDA-approved
  drug for DMD, is a PMO.[1][2]
- Vivo-Morpholinos (vPMO or PPMO): To improve the cellular uptake of the neutral PMO backbone, they are often conjugated to cell-penetrating peptides (CPPs), such as arginine-rich peptides.[11][12][13] These are known as peptide-conjugated PMOs (PPMOs) or Vivo-Morpholinos. This modification significantly enhances delivery to tissues like skeletal muscle and the heart.[12][14]
- Locked Nucleic Acid (LNA): LNAs contain a methylene bridge connecting the 2'-oxygen and 4'-carbon of the ribose ring, locking the sugar in a conformation that dramatically increases binding affinity (Tm) to the target RNA.[4][11][15] ASOs can be fully composed of LNAs or be designed as "mixmers" with other chemistries like 2'-OMe to modulate binding strength and mitigate potential toxicity.[4][16]
- Tricyclo-DNA (tcDNA): This novel chemistry features a constrained DNA analogue that
  provides high nuclease resistance and binding affinity.[17] A key reported advantage of
  tcDNA ASOs is their unprecedented uptake in a wide range of tissues, including the central
  nervous system (CNS), after systemic administration.[18][19][20]
- Peptide Nucleic Acid (PNA): PNAs have a neutral polyamide backbone instead of a sugarphosphate backbone.[9][21][22] This modification makes them highly resistant to degradation



by nucleases and proteases. Like PMOs, their neutral charge can limit cellular uptake, and they are often conjugated with CPPs to improve delivery.[21][22]

### **Mechanism of Action: ASO-Mediated Exon Skipping**

ASOs for exon skipping are designed to bind to specific sequences on the pre-mRNA, such as exonic splicing enhancers (ESEs), exonic splicing silencers (ESSs), or the splice sites themselves. By physically blocking the binding of splicing factors (e.g., SR proteins) or components of the spliceosome, the ASO effectively hides the target exon from the splicing machinery, leading to its exclusion from the mature mRNA.



Click to download full resolution via product page





Caption: General mechanism of ASO-mediated exon skipping in the cell nucleus.

## **Head-to-Head Performance Comparison**

The choice of ASO chemistry significantly impacts therapeutic efficacy and safety. The following tables summarize quantitative data from comparative studies.

## **Table 1: In Vitro Exon Skipping Efficiency**



| ASO<br>Chemistry            | Target / Cell<br>Model                             | Concentration | Exon Skipping<br>Efficiency                                       | Key Findings<br>& Reference                                                                                              |
|-----------------------------|----------------------------------------------------|---------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| tcDNA vs. LNA               | Cyclophilin A<br>Exon 4 / HeLa<br>cells            | Not specified | 4-5 fold higher<br>with tcDNA                                     | tcDNA-ASOs were found to be superior to LNA- ASOs in all cases.[17]                                                      |
| PNA vs. 2'-OMe-<br>PS       | Dystrophin Exon<br>23 / mdx<br>myoblasts           | Not specified | Higher with PNA                                                   | PNAs demonstrate a higher efficiency of exon skipping than 2'-O-methyl phosphorothioate AOs.[21]                         |
| α-I-LNA vs. 2'-<br>OMe-PS   | Dystrophin Exon<br>23 / mdx<br>myoblasts           | 100 nM        | ~60% (α-I-LNA)<br>vs. ~50% (2'-<br>OMe-PS)                        | AOs with three α-I-LNA modifications showed higher exon-skipping efficacy.[23]                                           |
| LNA/2'-OMe vs.<br>2'-OMe-PS | Various<br>Dystrophin<br>Exons / Human<br>myotubes | 25-200 nM     | Efficient skipping<br>with LNA/2'-<br>OMe, none with<br>2'-OMe-PS | LNA/2'-OMe<br>mixmers induced<br>skipping of all<br>targeted exons,<br>while 2'-OMe-PS<br>AOs showed no<br>activity.[16] |
| PMO vs. 2'-OMe-<br>PS       | Dystrophin Exon<br>45 / DMD patient<br>cells       | Not specified | Higher with 2'-<br>OMe-PS                                         | A 20-mer 2'- OMe-PS ASO resulted in better exon skipping than a 22-mer PMO.[24]                                          |



## **Table 2: In Vivo Efficacy (Animal Models)**



| ASO<br>Chemistry                     | Animal Model                 | Administration<br>& Dose          | Key Efficacy<br>Readout                               | Key Findings<br>& Reference                                                                                                                        |
|--------------------------------------|------------------------------|-----------------------------------|-------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| tcDNA vs. 2'-<br>OMe / PMO           | DMD Mouse<br>Models          | Intravenous<br>injection          | 5-6 fold higher<br>exon skipping<br>with tcDNA        | tcDNA-ASOs<br>showed superior<br>exon skipping<br>levels compared<br>to chemistries of<br>drisapersen (2'-<br>OMe) and<br>eteplirsen<br>(PMO).[17] |
| tcDNA vs. PMO                        | mdx52 Mice<br>(CNS delivery) | Intracerebroventr<br>icular (ICV) | 20-30% exon<br>skipping (tcDNA)<br>vs. 7-15% (PMO)    | tcDNA showed<br>significantly<br>higher efficacy in<br>inducing exon 51<br>skipping in<br>various brain<br>regions.[25]                            |
| PMO vs. 2'-OMe-<br>PS                | mdx Mice                     | Intramuscular &<br>Intravenous    | Higher exon<br>skipping and<br>dystrophin with<br>PMO | PMO induced more mouse exon 23 skipping, but the two chemistries were more comparable for human exons.                                             |
| LNA-FRNA /<br>LNA-2'OMe vs.<br>2'OMe | hDMDdel52/mdx<br>Mice        | 50mg/kg weekly<br>subcutaneous    | Up to 90% exon<br>53 skipping<br>(LNA)                | LNA-modified AONs resulted in very high exon skip levels, but this did not translate to dystrophin restoration,                                    |



|                          |            |                                |                                                         | suggesting a potential analytical artifact due to strong RNA binding.[15] [27]                               |
|--------------------------|------------|--------------------------------|---------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Vivo-PMO<br>(cocktail)   | mdx52 Mice | 6 mg/kg total,<br>intravenous  | 5-27%<br>dystrophin<br>restoration<br>(bodywide)        | A cocktail of 10 Vivo-Morpholinos was effective and safe for long- term systemic administration. [14][28]    |
| 2'-OMe-PS<br>(long-term) | mdx Mice   | 200 mg/kg/week<br>subcutaneous | Dystrophin<br>restoration,<br>functional<br>improvement | Long-term treatment was well-tolerated and beneficial, especially in more severely affected mouse models.[7] |

## **Experimental Methodologies**

Detailed and standardized protocols are crucial for the objective comparison of ASO chemistries.

## **In Vitro Exon Skipping Assay**

This assay is the primary method for screening and comparing the intrinsic activity of different ASO sequences and chemistries.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro comparison of ASO chemistries.



- Cell Culture and Differentiation: Primary myoblasts from patients or animal models (e.g., mdx mouse) are cultured. For muscle-specific assays, they are differentiated into myotubes.
- ASO Transfection: ASOs of different chemistries are delivered into the myotubes, typically using a cationic lipid-based transfection agent like Lipofectin.[23] A range of concentrations (e.g., 2.5 to 100 nM) is used to assess dose-response.[23]
- RNA Analysis: After a 24-48 hour incubation period, total RNA is extracted from the cells.[23]
   Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the target exon.
- Quantification: The RT-PCR products, representing both the full-length and the exon-skipped mRNA transcripts, are separated and visualized by agarose gel electrophoresis. The intensity of the bands is measured by densitometry to calculate the percentage of exon skipping.[23]

#### In Vivo Efficacy Assessment in Animal Models

Animal models, such as the mdx mouse (which has a nonsense mutation in exon 23 of the murine dystrophin gene) and transgenic mice expressing the human dystrophin gene (hDMD), are essential for evaluating the biodistribution, efficacy, and safety of ASOs.[2][19]





Click to download full resolution via product page

Caption: Experimental workflow for in vivo comparison of ASO chemistries.

- Administration: ASOs are administered systemically via routes like subcutaneous (s.c.), intravenous (i.v.), or intraperitoneal (i.p.) injection.[29] For CNS delivery, intracerebroventricular (ICV) or intra-cisterna magna (ICM) injections may be used.[25]
- Dosage and Duration: Dosing regimens can range from single injections to weekly administrations for several months.[7][27]



- Tissue Analysis: At the end of the study, various tissues (e.g., skeletal muscles, heart, brain, kidney, liver) are harvested.
  - RNA Level: Exon skipping is quantified by RT-PCR as in the in vitro protocol.[17]
  - Protein Level: Dystrophin restoration is assessed by Western blot to quantify the amount of protein and by immunohistochemistry to visualize its correct localization at the muscle fiber membrane.[14][28]
- Functional and Safety Assessment: Muscle function can be evaluated through tests like grip strength or rotarod running.[7] Blood samples are analyzed for biomarkers of muscle damage (creatine kinase, CK) and liver or kidney toxicity (ALT, AST, creatinine).[12]

### Safety and Off-Target Effects

While efficacy is paramount, the safety profile of an ASO chemistry is equally important for its clinical viability. A major consideration is the potential for hybridization-mediated off-target effects, where an ASO binds to unintended mRNA transcripts, causing unwanted splicing alterations.[30][31][32]

- Predicting Off-Target Effects: Bioinformatic tools like RNAhybrid can be used to predict potential off-target binding sites across the transcriptome based on sequence complementarity.[31]
- Influence of Chemistry: The choice of chemistry strongly influences specificity. Studies have shown that mixed-chemistry ASOs (e.g., cEt/DNA) can have greater specificity and fewer offtarget events than uniformly modified ASOs (e.g., MOE).[30] High-affinity chemistries like LNA may have reduced specificity if not carefully designed.[4][24]
- Toxicity: Some chemistries are associated with specific toxicities. For instance, phosphorothioate backbones can sometimes lead to complement activation or coagulation abnormalities, though this is often manageable. The high binding affinity of LNA-containing ASOs has been linked to potential hepatotoxicity, which can be mitigated by creating LNA/DNA gapmers.[4] PMOs and tcDNAs are generally reported to have a favorable safety profile.[14][25]





Click to download full resolution via product page

Caption: Relationship between ASO chemistry, properties, and therapeutic outcomes.

#### Conclusion

The field of antisense oligonucleotides for exon skipping has seen remarkable progress, driven by innovations in nucleic acid chemistry. There is no single "best" chemistry; the optimal choice depends on the specific target, disease, and desired therapeutic profile.

- PMOs offer a strong safety profile and are clinically validated, with Vivo-PMOs showing enhanced delivery.
- 2'-OMe-PS ASOs represent a well-studied class with proven efficacy, though their charged backbone can present different challenges and advantages compared to neutral chemistries.
- LNA-containing ASOs provide exceptionally high binding affinity, which can dramatically
  increase potency but requires careful design to maintain specificity and avoid toxicity.
- Next-generation chemistries like tcDNA are highly promising, demonstrating superior tissue distribution and high efficacy in preclinical models, potentially overcoming key delivery



hurdles.[17][18]

Future research will likely focus on developing novel conjugates to target ASOs to specific tissues more efficiently, refining chemical modifications to further improve the therapeutic index, and combining ASO therapies with other approaches to maximize clinical benefit. The continued head-to-head comparison of these evolving chemistries in standardized preclinical models will be essential for advancing the most effective and safest candidates to the clinic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nonclinical Exon Skipping Studies with 2'-O-Methyl Phosphorothioate Antisense Oligonucleotides in mdx and mdx-utrn-/- Mice Inspired by Clinical Trial Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonclinical Exon Skipping Studies with 2'-O-Methyl Phosphorothioate Antisense Oligonucleotides in mdx and mdx-utrn-/- Mice Inspired by Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Effective Antisense Oligonucleotides for Exon Skipping | Gene Tools, LLC [gene-tools.com]
- 4. A Chemical View of Oligonucleotides for Exon Skipping and Related Drug Applications PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense-mediated exon skipping: A versatile tool with therapeutic and research applications PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Long-term Exon Skipping Studies With 2'-O-Methyl Phosphorothioate Antisense Oligonucleotides in Dystrophic Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advancements in exon-skipping therapies using antisense oligonucleotides and genome editing for the treatment of various muscular dystrophies | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. Overview of alternative oligonucleotide chemistries for exon skipping PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 10. Welcome to the splice age: antisense oligonucleotide—mediated exon skipping gains wider applicability PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Long-Term Efficacy of Systemic Multiexon Skipping Targeting Dystrophin Exons 45–55 With a Cocktail of Vivo-Morpholinos in Mdx52 Mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. researchgate.net [researchgate.net]
- 17. The Use of Tricyclo-DNA Oligomers for the Treatment of Genetic Disorders [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Use of Tricyclo-DNA Antisense Oligonucleotides for Exon Skipping PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of Tricyclo-DNA Antisense Oligonucleotides for Exon-Skipping PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effective exon skipping and restoration of dystrophin expression by peptide nucleic acid antisense oligonucleotides in mdx mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Alpha-l-Locked Nucleic Acid-Modified Antisense Oligonucleotides Induce Efficient Splice Modulation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exon-Skipping Antisense Oligonucleotides to Correct Missplicing in Neurogenetic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 25. Investigating the Impact of Delivery Routes for Exon Skipping Therapies in the CNS of DMD Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides -PMC [pmc.ncbi.nlm.nih.gov]



- 31. researchgate.net [researchgate.net]
- 32. [PDF] Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Head-to-head analysis of different antisense oligonucleotide chemistries for exon skipping]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595851#head-to-head-analysis-of-different-antisense-oligonucleotide-chemistries-for-exon-skipping]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com